Pharmaceutical Regulatory Necessity: Specific Impurity Profile for Urapidil Analysis
Unlike generic chloroalkylamines, this compound is an established and specifically designated reference standard for Urapidil analysis (Impurity 28 or 52). Its identity and purity profile are essential for compliance in analytical method development, method validation (AMV), and quality control (QC) as per regulatory guidelines . Using a non-designated analog, such as Bis(2-chloroethyl)amine hydrochloride or the free base, would not meet the requirements for impurity quantification in drug substances and formulations, as retention times, response factors, and spectral properties will differ [1].
| Evidence Dimension | Regulatory Designation and Analytical Utility |
|---|---|
| Target Compound Data | Designated as Urapidil Impurity 28 HCl / Impurity 52; provided with Certificate of Analysis (COA) compliant with regulatory standards . |
| Comparator Or Baseline | Generic chloroalkylamine hydrochlorides (e.g., Bis(2-chloroethyl)amine hydrochloride) |
| Quantified Difference | Not applicable for a qualitative regulatory requirement. Difference is categorical: designated impurity standard vs. non-designated compound. |
| Conditions | HPLC and LC-MS method development and validation for Urapidil active pharmaceutical ingredient (API) and formulations . |
Why This Matters
Procurement of the correctly designated impurity standard is mandatory for regulatory submissions (e.g., ANDA, DMF) and quality control in the pharmaceutical industry; substitution is not permissible.
- [1] Tianjin Qitai Biotechnology Co., Ltd. Urapidil Impurities. Product List. View Source
